4-(1,2,4-Oxadiazol-3-YL)piperidine
Overview
Description
4-(1,2,4-Oxadiazol-3-YL)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical and biological activities to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Oxadiazol-3-YL)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with nitrile oxides, which are generated in situ from chlorooximes and base . Another approach includes the use of amidoximes, which undergo cyclization with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Oxadiazol-3-YL)piperidine undergoes various chemical reactions, including:
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced piperidine derivatives .
Scientific Research Applications
4-(1,2,4-Oxadiazol-3-YL)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,2,4-Oxadiazol-3-YL)piperidine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, it may interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
4-(1,2,4-Oxadiazol-3-YL)piperidine can be compared with other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share the oxadiazole ring but differ in the position of the nitrogen and oxygen atoms. The unique arrangement in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-piperidin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-9-5-11-10-7/h5-6,8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFXJJVVHVUFCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696887 | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250117-85-1 | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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